Potassium trifluoro(2-phenylcyclohexyl)borate
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Overview
Description
Potassium trifluoro(2-phenylcyclohexyl)borate is an organoboron compound known for its unique chemical properties and versatility in various chemical reactions. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl-substituted cyclohexyl ring. It is widely used in organic synthesis, particularly in cross-coupling reactions, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(2-phenylcyclohexyl)borate typically involves the reaction of 2-phenylcyclohexylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality.
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(2-phenylcyclohexyl)borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borate esters.
Reduction: It can be reduced to form borohydrides or other reduced boron species.
Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or amines are employed under mild conditions.
Major Products Formed:
Oxidation: Boronic acids or borate esters.
Reduction: Borohydrides or other reduced boron compounds.
Substitution: Various substituted boron compounds depending on the nucleophile used.
Scientific Research Applications
Potassium trifluoro(2-phenylcyclohexyl)borate has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics, due to its stability and reactivity.
Mechanism of Action
The mechanism by which potassium trifluoro(2-phenylcyclohexyl)borate exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. In cross-coupling reactions, the compound acts as a boron source, facilitating the formation of carbon-carbon bonds through the transfer of the boron moiety to the coupling partner. The trifluoroborate group enhances the stability and reactivity of the compound, making it an efficient reagent in these reactions.
Comparison with Similar Compounds
Comparison with Other Similar Compounds: Potassium trifluoro(2-phenylcyclohexyl)borate is unique due to its trifluoroborate group, which imparts distinct chemical properties compared to other boron compounds. Similar compounds include:
Potassium vinyltrifluoroborate: Used in vinylation reactions.
Potassium phenyltrifluoroborate: Used in phenylation reactions.
Potassium alkyltrifluoroborates: Used in alkylation reactions.
Uniqueness: The presence of the phenyl-substituted cyclohexyl ring in this compound provides additional steric and electronic effects, making it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.
Properties
Molecular Formula |
C12H15BF3K |
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Molecular Weight |
266.15 g/mol |
IUPAC Name |
potassium;trifluoro-(2-phenylcyclohexyl)boranuide |
InChI |
InChI=1S/C12H15BF3.K/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9H2;/q-1;+1 |
InChI Key |
STMGNJASDXIEQG-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCCCC1C2=CC=CC=C2)(F)(F)F.[K+] |
Origin of Product |
United States |
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